molecular formula C24H22N8O2 B12276573 N1,N4-bis[4-(2-azidoethyl)phenyl]benzene-1,4-dicarboxamide

N1,N4-bis[4-(2-azidoethyl)phenyl]benzene-1,4-dicarboxamide

Cat. No.: B12276573
M. Wt: 454.5 g/mol
InChI Key: RKLJQMXQRPKXHJ-UHFFFAOYSA-N
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Description

N1,N4-bis[4-(2-azidoethyl)phenyl]benzene-1,4-dicarboxamide is an organic compound with the molecular formula C24H22N8O2 and a molecular weight of 454.4839 g/mol . This compound is characterized by the presence of azidoethyl groups attached to phenyl rings, which are further connected to a benzene-1,4-dicarboxamide core.

Preparation Methods

The synthesis of N1,N4-bis[4-(2-azidoethyl)phenyl]benzene-1,4-dicarboxamide typically involves the reaction of 4-(2-azidoethyl)aniline with benzene-1,4-dicarboxylic acid chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bonds. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Chemical Reactions Analysis

N1,N4-bis[4-(2-azidoethyl)phenyl]benzene-1,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The azido groups can be oxidized to form nitro groups under specific conditions.

    Reduction: The azido groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.

Scientific Research Applications

N1,N4-bis[4-(2-azidoethyl)phenyl]benzene-1,4-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1,N4-bis[4-(2-azidoethyl)phenyl]benzene-1,4-dicarboxamide involves its ability to undergo click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction allows the compound to form stable triazole linkages with alkyne-containing molecules. The molecular targets and pathways involved depend on the specific application and the molecules it interacts with .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H22N8O2

Molecular Weight

454.5 g/mol

IUPAC Name

1-N,4-N-bis[4-(2-azidoethyl)phenyl]benzene-1,4-dicarboxamide

InChI

InChI=1S/C24H22N8O2/c25-31-27-15-13-17-1-9-21(10-2-17)29-23(33)19-5-7-20(8-6-19)24(34)30-22-11-3-18(4-12-22)14-16-28-32-26/h1-12H,13-16H2,(H,29,33)(H,30,34)

InChI Key

RKLJQMXQRPKXHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCN=[N+]=[N-])NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)CCN=[N+]=[N-]

Origin of Product

United States

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